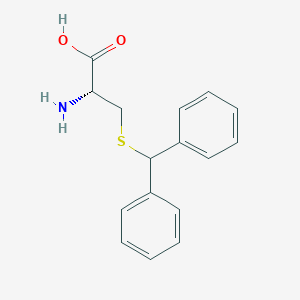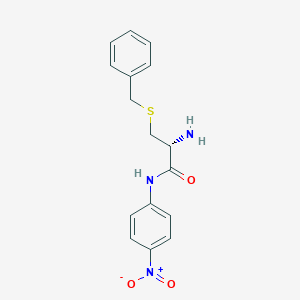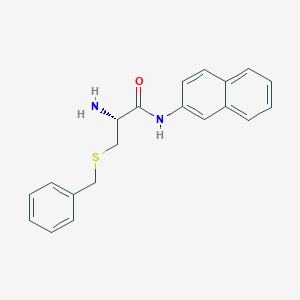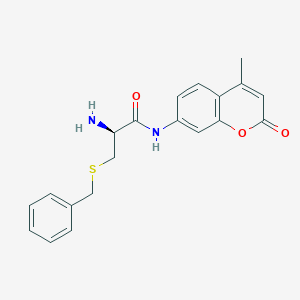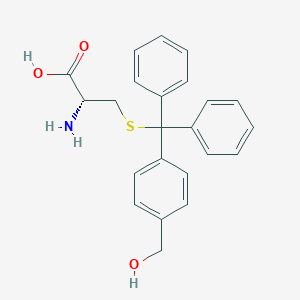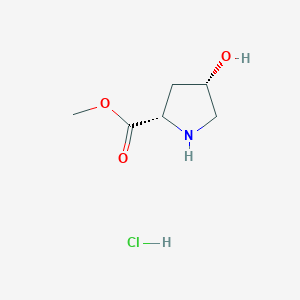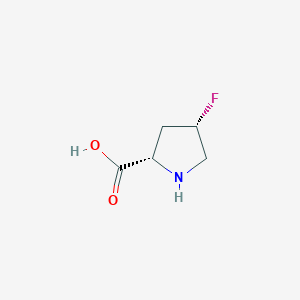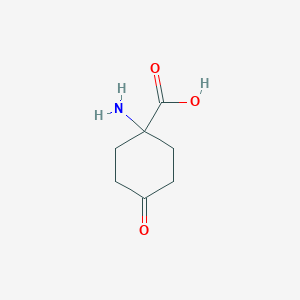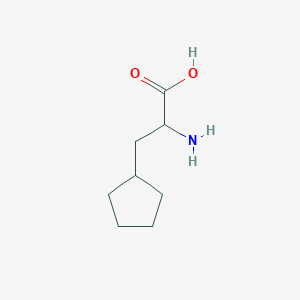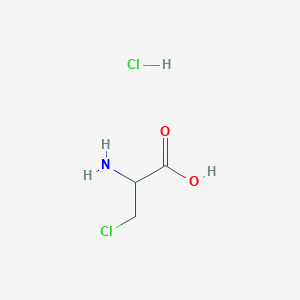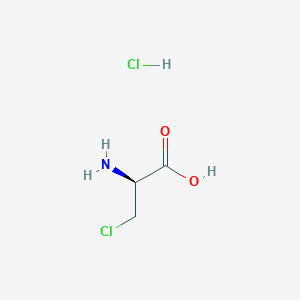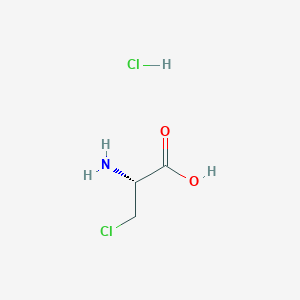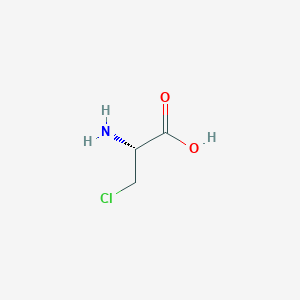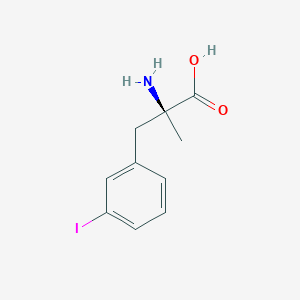
(S)-alpha-Methyl-3-Iodophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure. It might also include information on the compound’s appearance or any distinctive characteristics.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Oncologic Imaging
(S)-alpha-Methyl-3-Iodophenylalanine has been studied for its application in oncologic imaging. A comparative study of structurally related iodinated amino acids, including (123)I-3-IMT, a derivative of (S)-alpha-Methyl-3-Iodophenylalanine, found that some of these compounds show promise for oncologic imaging outside the brain. The study highlighted the potential of these compounds in tumor uptake and biodistribution, with reduced renal accumulation compared to (123)I-3-IMT (Lahoutte et al., 2003).
Amino Acid Transport and Tumor Imaging
Research has also explored the use of amino acid analogs like (S)-alpha-Methyl-3-Iodophenylalanine in tumor imaging. A study demonstrated that preloading with amino acids increases the tumor accumulation and image contrast of 3-(123)I-Iodo-L-alpha-methyltyrosine (3-IMT), a compound related to (S)-alpha-Methyl-3-Iodophenylalanine. This suggests that amino acid preloading can enhance the effectiveness of these compounds in tumor imaging (Lahoutte et al., 2002).
Study of Amino Acid Derivatives
The structural studies and modifications of amino acids, including derivatives of (S)-alpha-Methyl-3-Iodophenylalanine, have been a subject of research. These studies have focused on understanding the interactions of these derivatives with various enzymes and transport systems, which has implications for their use in medical and biological applications (Simpson & Davidson, 1976).
Incorporation into Proteins for Structural Studies
There is research on the incorporation of halogenated phenylalanine derivatives, like (S)-alpha-Methyl-3-Iodophenylalanine, into proteins. This technique aids in structural studies of proteins using methods like X-ray crystallography, enhancing our understanding of protein structures and functions (Xie et al., 2004).
Development of Radiopharmaceuticals
(S)-alpha-Methyl-3-Iodophenylalanine has been explored in the development of radiopharmaceuticals for diagnostic and therapeutic applications in oncology. Studies have focused on synthesizing radioiodinated phenylalanine derivatives and evaluating their uptake in cancer cells, contributing to the advancement of cancer diagnosis and treatment (Vaidyanathan et al., 2011).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or reactivity.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further research is needed.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-3-Iodophenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

